molecular formula C18H23NO3 B13881525 tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B13881525
M. Wt: 301.4 g/mol
InChI Key: OOXALNDOLGFNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, an acetylphenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

Tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific combination of functional groups and the dihydropyridine ring structure.

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 4-(2-acetylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H23NO3/c1-13(20)15-7-5-6-8-16(15)14-9-11-19(12-10-14)17(21)22-18(2,3)4/h5-9H,10-12H2,1-4H3

InChI Key

OOXALNDOLGFNTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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